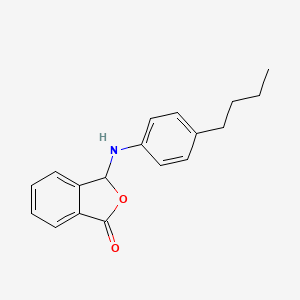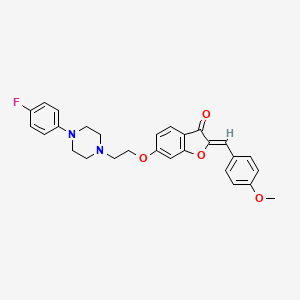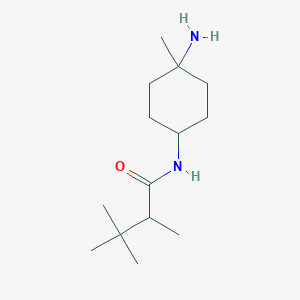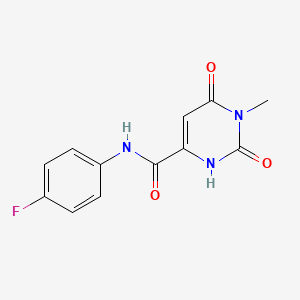
N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, free radical polymerization, and grafting processes . The exact synthesis process would depend on the specific structure of the compound and the desired end product .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) . These techniques can provide information about the compound’s bond lengths, bond angles, and overall molecular geometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on many factors. Typically, these reactions are studied using various spectroscopic techniques and computational methods .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties can include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Metabolic and Disposition Studies
Compounds structurally related to "N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide" have been extensively studied for their metabolism and disposition in biological systems. For example, studies using 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the selection of candidates for further development in drug discovery programs, highlighting the importance of understanding the metabolic fate and excretion balance of potential pharmaceuticals (Monteagudo et al., 2007).
Inhibition Studies
Another area of research interest is the investigation of compounds as inhibitors for various biological targets. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, for example, have been identified as potent and selective Met kinase inhibitors. Such studies are crucial for developing new therapeutic agents for treating diseases like cancer (Schroeder et al., 2009).
Antitumor Activity
The synthesis and evaluation of pyrimidine derivatives for their antitumor activity represent another significant application. The development of new 5-fluorouracil derivatives, aiming for compounds with fewer side effects and a broader margin of safety, involves the synthesis of pyrimidine acyclonucleosides. Such efforts contribute to the ongoing search for more effective cancer treatments (Rosowsky et al., 1981).
Synthesis of Fluorophores
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as key intermediates for the preparation of functional fluorophores. These compounds exhibit significant fluorescence properties, making them useful for applications in bioimaging and as fluorescent probes (Castillo et al., 2018).
Drug Metabolism
The metabolism of spleen tyrosine kinase inhibitors and their prodrugs has been studied to understand better their biotransformation in humans. Such research is vital for developing oral medications with optimized absorption and efficacy profiles (Sweeny et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and the nature of their interaction with the compound.
Pharmacokinetics
Similar compounds are predicted to have good pharmacokinetics properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJAYKPZAZZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)
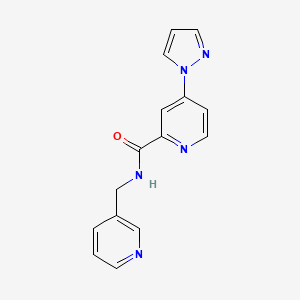
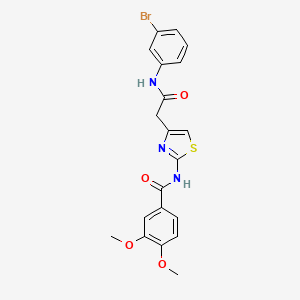



![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)
